molecular formula C21H17BrN2O3 B2567882 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 1423757-11-2

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2567882
CAS No.: 1423757-11-2
M. Wt: 425.282
InChI Key: HESHLERGDLIIJS-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a furan ring, and a methoxybenzoyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For this compound, the hydrazine derivative could be 3-bromophenylhydrazine, and the 1,3-dicarbonyl compound could be a furan-2-yl-substituted diketone.

  • Acylation: : The resulting pyrazole intermediate is then subjected to acylation using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 3-methoxybenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that pyrazole derivatives can exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with microbial cell membranes, exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-bromophenyl)-3-(furan-2-yl)-1-(benzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methoxy group.

    5-(3-chlorophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    5-(3-bromophenyl)-3-(thiophen-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the 3-methoxybenzoyl group and the combination of bromophenyl and furan rings make 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-26-17-8-3-6-15(12-17)21(25)24-19(14-5-2-7-16(22)11-14)13-18(23-24)20-9-4-10-27-20/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHLERGDLIIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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